3-Hexene-1,5-diyne
Description
Structure
3D Structure
Properties
CAS No. |
16668-68-1 |
|---|---|
Molecular Formula |
C6H4 |
Molecular Weight |
76.10 g/mol |
IUPAC Name |
(E)-hex-3-en-1,5-diyne |
InChI |
InChI=1S/C6H4/c1-3-5-6-4-2/h1-2,5-6H/b6-5+ |
InChI Key |
KIWAUQFHKHLABA-AATRIKPKSA-N |
Isomeric SMILES |
C#C/C=C/C#C |
Canonical SMILES |
C#CC=CC#C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hexene 1,5 Diyne and Its Derivatives
Solution-Phase Synthetic Approaches
Solution-phase methods offer versatile routes to 3-hexene-1,5-diyne and a variety of its derivatives through established organic reactions. These approaches are fundamental for producing the molecular precursors required for more complex applications.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of enediyne structures, with the Sonogashira coupling being a particularly prominent method. wikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl halide, providing a direct route to the this compound core. wikipedia.orglibretexts.org
The Sonogashira reaction is valued for its mild reaction conditions, often conducted at room temperature in aqueous media with a mild base, which allows for its application in the synthesis of complex molecules. wikipedia.org Key components of the Sonogashira coupling for enediyne synthesis include a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org
A typical catalyst system for this reaction involves Pd(PPh₃)₂Cl₂ with CuI as a co-catalyst. The choice of solvent is crucial for the reaction's success, with tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) being commonly employed. The reaction is generally carried out at temperatures ranging from 60–80°C under an inert atmosphere to ensure optimal yield and purity. The reactivity of the vinyl halide is also a significant factor, with vinyl iodides being the most reactive towards palladium(0) oxidative addition, allowing for milder reaction conditions. wikipedia.org
| Reaction Component | Examples/Conditions | Reference |
| Catalyst System | Pd(PPh₃)₂Cl₂ with CuI co-catalyst | |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | |
| Temperature | 60–80°C | |
| Atmosphere | Inert | |
| Vinyl Halide | Vinyl iodides (most reactive) | wikipedia.org |
Dimerization Strategies
Dimerization strategies offer another synthetic route to this compound and its derivatives. These methods involve the coupling of two smaller molecular units to form the desired enediyne structure. A palladium-catalyzed dimerization of terminal acetylenes using iodosylbenzene as an oxidant has been shown to produce various diynes in good yields at room temperature. organic-chemistry.org
The synthesis of dimeric molecules is an area of significant interest as it can lead to compounds with enhanced biological potential compared to their monomeric counterparts. mdpi.com For instance, the dimerization of 1-hexene (B165129) can yield a vinylidene dimer, which can then be further functionalized. mdpi.com
Conventional Organic Synthesis Pathways
Beyond palladium-catalyzed reactions, conventional organic synthesis provides a range of pathways to this compound and its derivatives. These methods often involve multi-step sequences to construct the target molecule.
One such approach involves the use of a [2.2]paracyclophane moiety as a spacer to connect the ends of a hex-3-ene-1,5-diyne unit. nih.gov The synthesis can begin with a diacetylene which is chain-extended to a diol. nih.gov This diol is then converted to a dibromide, and subsequent ring-closure with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in the presence of hexamethylphosphoramide (B148902) (HMPA) yields the cyclophane enediyne. nih.gov
Another conventional method is the McMurry coupling of a pseudo-ortho bisaldehyde, which can lead to the formation of a hexadienyne-bridged cyclophane. nih.gov
On-Surface Synthesis Techniques for Controlled Architectures
On-surface synthesis has emerged as a powerful technique for the fabrication of precise, defect-free conjugated polymers and graphene-based nanostructures. escholarship.org This bottom-up approach allows for the construction of covalent architectures that are often inaccessible through traditional solution-phase chemistry. escholarship.org
Precursor Design and Substrate Preparation (e.g., Au(111) single crystals)
The success of on-surface synthesis is critically dependent on the design of the molecular precursors and the choice of the substrate. escholarship.org The precursors are typically organic molecules that are sublimed into a gas phase and then deposited onto a metal surface under ultra-high vacuum conditions. escholarship.org
Gold single crystals, particularly Au(111), are frequently used as substrates due to their catalytic activity and the high mobility of molecules on their surface. escholarship.orgnih.govosti.gov The Au(111) surface is cleaned in an ultra-high vacuum via repeated sputter and anneal cycles to achieve an atomically pristine surface. osti.gov The herringbone reconstruction of the Au(111) surface can direct the self-assembly of deposited molecules into organized islands with non-random orientations. rsc.org
For the synthesis of structures related to this compound, precursors such as diiodo derivatives of tetraphenyl-hex-3-en-1,5-diyne have been designed. escholarship.org These precursors are capable of pre-polymerizing on the Au(111) surface, providing a pathway to graphene nanoribbons. escholarship.org
| Component | Details | Reference |
| Substrate | Au(111) single crystal | escholarship.orgnih.govosti.gov |
| Substrate Preparation | Repeated sputter/anneal cycles in UHV | osti.gov |
| Precursor Deposition | Sublimation in gas phase onto the metal surface | escholarship.org |
| Precursor Example | Diiodo derivative of tetraphenyl-hex-3-en-1,5-diyne | escholarship.org |
Dehalogenative Coupling Mechanisms
A key reaction in on-surface synthesis is dehalogenative coupling. escholarship.org This process involves the cleavage of carbon-halogen bonds in the precursor molecules, followed by the formation of new carbon-carbon bonds. escholarship.org
Upon thermal activation, the halogen atoms (typically bromine or iodine) in the precursor molecules undergo homolytic C-X bond cleavage. escholarship.org This results in the formation of surface-stabilized biradical intermediates that can diffuse across the metal surface. escholarship.org The catalytic activity of the metal surface, such as Au(111), facilitates this dehalogenation. escholarship.org Further heating provides the thermal energy for these radical intermediates to recombine, forming covalent bonds and leading to the desired polymeric structures. escholarship.org This method has been successfully used to create polymeric chains of porphyrins linked by dichloromethane (B109758) on an Au(111) surface. rsc.org
The stereoselective synthesis of dienes through dehalogenative homocoupling of terminal alkenyl bromides has also been demonstrated on a Cu(110) surface, highlighting the control achievable with on-surface techniques. rsc.org
Formation of Ordered Nanostructures (e.g., Graphene Nanoribbons)
The on-surface synthesis of ordered nanostructures, particularly graphene nanoribbons (GNRs), from derivatives of this compound represents a significant advancement in the bottom-up fabrication of carbon-based nanoelectronics. This method allows for the creation of atomically precise GNRs, which is challenging to achieve with top-down approaches. The process typically involves the deposition of molecular precursors onto a catalytically active metal surface, followed by thermally induced polymerization and cyclization reactions.
Detailed research has demonstrated the utility of tetraphenyl-substituted this compound derivatives in this context. For instance, a diiodo derivative of tetraphenyl-hex-3-en-1,5-diyne has been synthesized and used as a precursor for pre-polymerizing on a gold(111) surface, which is a key step in the fabrication of GNRs. nih.gov The synthetic strategy often employs a combination of Ullman coupling and Hopf cyclization to generate the desired graphene nanostructures from these annulated precursors. nih.gov
The underlying principle of this on-surface synthesis is the controlled covalent coupling of molecular building blocks on a metallic substrate. This technique facilitates the formation of carbon nanostructures with atomic precision. researchgate.net The process generally consists of two thermally activated steps on a metal surface like Au(111) or Ag(111): the initial polymerization of the precursor molecules followed by a cyclodehydrogenation step at higher temperatures to form the final GNR. researchgate.net
The table below summarizes key aspects of using this compound derivatives for the synthesis of graphene nanoribbons.
| Precursor Type | Synthetic Strategy | Key Reactions | Substrate | Resulting Nanostructure |
| Diiodo derivative of tetraphenyl-hex-3-en-1,5-diyne | On-surface synthesis | Ullman coupling, Hopf cyclization | Au(111) | Graphene Nanoribbons |
| Annulated tetraphenyl-hex-3-en-1,5-diyne | On-surface synthesis | Combinatorial Ullman coupling and Hopf cyclization | Au(111) | Graphene Nanoribbons |
Organometallic Synthesis Routes
The unique conjugated system of this compound and its derivatives makes them intriguing candidates for use in organometallic chemistry, particularly in the formation of novel ligands and as substrates in catalytic reactions.
Ligand Formation through Diyne Transformation
The transformation of diyne-containing molecules into ligands for transition metal complexes is a key strategy in the synthesis of novel organometallic compounds. While direct studies on the ligand-forming capabilities of the parent this compound are not extensively documented, the reactivity of similar diyne and enediyne systems provides significant insight into its potential.
Research has shown that enediyne molecules functionalized with metal coordination sites, such as 2,2'-bipyridine (B1663995) units, can act as multitopic ligands. nih.gov In these systems, the enediyne backbone facilitates electronic communication between the metal centers. nih.gov The coordination of metal ions to enediyne ligands can also significantly accelerate their cycloaromatization reactions. nih.gov For example, a maleimide-based acyclic enediyne, when chelated with metal ions like Cu(II), Zn(II), and Mg(II), forms metalloenediynes where the metal coordination dramatically lowers the temperature required for radical formation. nih.gov
Furthermore, the reaction of hexa-2,4-diyne with a triruthenium cluster has been shown to result in the formation of a novel diynedienyl ligand through the coupling of the diyne with a hex-2-yn-4-en-4-yl ligand. wikipedia.org This demonstrates the propensity of diyne units to undergo complex transformations on a metal cluster to form stable organometallic species. The coordination of alkynes to transition metals, in general, is a well-established phenomenon, often described by the Dewar-Chatt-Duncanson model, where the alkyne can bind to a single metal center or bridge two metal centers. mdpi.com These examples strongly suggest that this compound could serve as a precursor to various types of ligands in organometallic complexes.
The table below presents examples of ligand formation from related diyne and enediyne compounds.
| Diyne/Enediyne System | Metal Center(s) | Resulting Ligand/Complex Type |
| Enediyne with 2,2'-bipyridine units | Ruthenium | Trinuclear complex with a cross-conjugated ligand |
| Maleimide-based acyclic enediyne | Cu(II), Zn(II), Mg(II) | Metalloenediyne complex |
| Hexa-2,4-diyne | Triruthenium cluster | Diynedienyl ligand |
Role in Early Transition Metal Catalyzed Oligomerization Reactions
There is currently a lack of specific research in the scientific literature regarding the oligomerization of this compound catalyzed by early transition metals. The existing body of work on early transition metal-catalyzed oligomerization primarily focuses on simple alkenes, such as 1-hexene. nih.gov These reactions, often employing catalysts based on metals like zirconium and titanium, are well-understood for the controlled dimerization and oligomerization of α-olefins. nih.gov
The reactivity of a conjugated enediyne system like this compound would be substantially different from that of a simple alkene due to the presence of the two alkyne functionalities and the conjugated π-system. The high reactivity of the triple bonds would likely lead to complex reaction pathways, potentially including cyclization, polymerization, or other transformations, rather than simple linear oligomerization of the double bond. For instance, transition metal-catalyzed cycloisomerization of enediynes is a known reaction pathway. nih.gov Furthermore, the Bergman cyclization of enediynes can generate diradicals capable of initiating radical polymerization, which is a different mechanistic pathway from the typical coordination-insertion mechanism of early transition metal-catalyzed alkene oligomerization.
Given the absence of direct studies, the role of this compound in early transition metal-catalyzed oligomerization remains an open area for future investigation.
Advanced Structural Characterization and Analysis of 3 Hexene 1,5 Diyne Systems
Gas-Phase Equilibrium Structure Determination
The intrinsic structure of cis-3-hexene-1,5-diyne, free from intermolecular interactions present in the solid state, has been meticulously determined in the gas phase.
An exacting gas-phase structure of cis-3-hexene-1,5-diyne has been determined using Fourier transform microwave (FTMW) spectroscopy. researchgate.netacs.org In these studies, the rotational spectra of the primary isotopologue and seven of its singly substituted isotopic species were measured with a pulsed-nozzle FTMW spectrometer. researchgate.netacs.org The analysis of these spectra yielded the ground-state rotational constants for each isotopic variant. These constants were subsequently corrected for vibrational effects to deduce the equilibrium (Re) structure of the molecule. researchgate.netacs.org This technique provides highly accurate data on the bond lengths and angles of the molecule in an isolated, gaseous state.
The experimentally determined equilibrium structure of cis-3-hexene-1,5-diyne shows excellent agreement with structures obtained from high-level ab initio calculations, specifically the Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method using a cc-pVTZ basis set. researchgate.netacs.org This strong correlation between experimental and theoretical results provides a high degree of confidence in the determined molecular geometry. researchgate.net For instance, the critical distance between the two terminal acetylenic carbons (C1 and C6) was determined to be 4.32 Å, a value longer than some earlier estimates. researchgate.netacs.org Density functional theory (DFT) calculations have also been employed to study the structure and reactivity of 3-hexene-1,5-diyne and related systems. acs.org
Below is a table comparing key structural parameters of cis-3-hexene-1,5-diyne obtained from experimental data and theoretical calculations.
| Parameter | Experimental (Re) | Calculated (CCSD(T)/cc-pVTZ) |
| C1-C6 Distance | 4.32 Å | In excellent agreement |
| Symmetry | C2v | C2v |
Data sourced from studies combining FTMW spectroscopy and ab initio calculations. researchgate.netacs.org
Both spectroscopic and computational methods confirm that cis-3-hexene-1,5-diyne possesses C2v symmetry in its equilibrium state. researchgate.netacs.org A notable structural feature is a slight deviation of the alkyne (C−C≡C−H) units from perfect linearity. researchgate.netacs.org These terminal groups are observed to bend away from each other. researchgate.netacs.org This distortion is significant as it is in the opposite direction of the structural changes that occur during the Bergman cyclization, a key reaction of enediyne compounds. researchgate.netacs.org
Solid-State Structural Elucidation of Derivatives
While gas-phase studies reveal the intrinsic structure of the parent molecule, X-ray crystallography of its derivatives provides invaluable information about their conformations and intermolecular interactions in the solid state.
Crystallographic data allows for a detailed conformational analysis, including the investigation of dihedral angles. In derivatives of this compound, the torsional angles within the hexene backbone and the orientation of substituent groups are of particular interest. For instance, in tetraphenyl-substituted derivatives studied on a gold surface, the molecule adopts a nonplanar conformation with the phenyl groups rotated out of the plane of the central double bond. escholarship.org The study of these dihedral angles is crucial for understanding the steric and electronic effects that govern the molecule's shape and reactivity. rsc.org
Surface-Adsorbed Molecular Conformations
The geometry and arrangement of molecules adsorbed on a surface provide critical insights into the interplay between the molecule and the substrate. For this compound and its derivatives, understanding the surface-adsorbed conformation is key to predicting and controlling their subsequent on-surface reactions. Advanced microscopy techniques have been instrumental in revealing these structural details at the single-molecule level.
Scanning Tunneling Microscopy (STM) and Noncontact Atomic Force Microscopy (nc-AFM) Studies
High-resolution imaging using Scanning Tunneling Microscopy (STM) and noncontact Atomic Force Microscopy (nc-AFM) has been pivotal in characterizing the on-surface behavior of this compound systems, particularly substituted variants designed for on-surface synthesis. escholarship.orgacs.orgresearchgate.net A significant body of research has focused on (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne, a model compound for studying the Hopf cyclization reaction on a Au(111) surface. escholarship.orgacs.org
In these studies, the molecule is deposited onto a clean Au(111) single-crystal surface under ultra-high vacuum (UHV) conditions. escholarship.orgnih.gov STM and nc-AFM characterization, typically performed at cryogenic temperatures (e.g., 4.5 K), reveals the precise conformation of the individual molecules on the surface. escholarship.orgescholarship.org Initial observations after deposition at room temperature (20°C) show that the molecules are mostly isolated and preferentially adsorb between the herringbone stripes of the Au(111) surface reconstruction. escholarship.orgacs.orgnih.gov
Crucially, these imaging techniques demonstrate that the adsorbed (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne molecules adopt a trans-configuration. escholarship.orgnih.gov Furthermore, the combination of STM topographic images and bond-resolving nc-AFM reveals that the molecule does not lie flat on the surface. escholarship.orgacs.org Instead, it assumes a nonplanar conformation where the four phenyl groups are rotated out-of-plane, exhibiting an inversion symmetry. escholarship.orgnih.gov These advanced microscopy methods are also capable of tracking the structural evolution of the molecule through subsequent thermally induced reaction steps, such as cyclization, with atomic precision. escholarship.orgacs.org
| Parameter | Observation | Source(s) |
|---|---|---|
| Substrate | Au(111) Single Crystal | escholarship.orgacs.orgnih.gov |
| Deposition Method | Sublimation in Ultra-High Vacuum (UHV) | escholarship.org |
| Initial Adsorption Temperature | 20 °C (Room Temperature) | escholarship.orgacs.orgnih.gov |
| Imaging Temperature | 4.5 K | escholarship.orgescholarship.org |
| Observed Isomer | trans-configuration | escholarship.orgnih.gov |
| Adsorption Site Preference | Between herringbone stripes of Au(111) | escholarship.orgnih.gov |
| Molecular Conformation | Nonplanar, with out-of-plane rotated phenyl groups | escholarship.orgnih.gov |
Impact of Surface Interactions on Molecular Geometry
The interaction between an adsorbed molecule and the substrate can significantly alter its intrinsic geometry. For this compound systems, the surface plays a directive role, influencing both the static conformation and the reactivity of the molecule. escholarship.orgacs.org
The nonplanar conformation of (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne observed on Au(111) is a direct consequence of surface interactions. escholarship.orgnih.gov While gas-phase calculations may predict a more planar structure to maximize conjugation, the molecule-substrate interaction on Au(111) induces a different, lower-energy state where the phenyl groups are tilted. escholarship.orgacs.org This specific geometry is crucial as it facilitates subsequent chemical reactions. For instance, the out-of-plane arrangement required for the Hopf 6π-electrocyclization is promoted by this surface-induced conformation. acs.org
Furthermore, Density Functional Theory (DFT) calculations have revealed that the interaction is not merely physical. escholarship.orgacs.org The Au(111) surface actively participates in the chemical transformation of the adsorbed molecule. escholarship.orgacs.org It has been shown that a gold atom from the surface is involved in the mechanism of the Hopf cyclization, effectively halving the reaction's energy barrier compared to the gas phase. escholarship.orgacs.org This catalytic effect highlights the profound impact of the surface, which goes beyond simply acting as a template to fundamentally altering the reaction pathway and kinetics. In other enediyne systems, chemisorption via carbon-centered radicals can also lead to nonplanar geometries, contrasting with physisorbed species that tend to lie flat. acs.org This demonstrates that the nature of the chemical bonding to the surface dictates the resulting molecular geometry.
| System | Phase/Environment | Observed/Calculated Geometry | Key Feature | Source(s) |
|---|---|---|---|---|
| (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne | Adsorbed on Au(111) | Nonplanar | Phenyl groups are rotated out-of-plane due to surface interaction. | escholarship.orgnih.gov |
| 1,2-bis(2-phenylethynyl)benzene (an enediyne) | Adsorbed on Au(111) (Physisorbed) | Lies flat | Average adsorption height of ~3.3 Å. | acs.org |
| Cyclized Enediyne Intermediates | Adsorbed on Au(111) (Chemisorbed) | Nonplanar | Chemisorption via carbon radicals to Au atoms causes non-planarity. | acs.org |
| (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne | Gas Phase (Calculated) | Planar (or near-planar) | Maximizes π-conjugation in the absence of a surface. | acs.org |
Mechanistic Investigations of Reactivity and Transformation Pathways
Cycloaromatization Reactions of Enediyne Frameworks
Cycloaromatization reactions are a class of transformations that convert non-aromatic, cyclic or acyclic polyunsaturated systems into aromatic compounds. researchgate.net For enediynes like (Z)-3-hexene-1,5-diyne, these reactions provide a pathway to generate highly reactive benzenoid diradicals. nih.gov The driving force for these reactions is the formation of a stable aromatic ring, which compensates for the energy required to break existing π-bonds. researchgate.netrsc.org
The kinetics of the Bergman cyclization are highly sensitive to the electronic nature of substituents on the enediyne framework. Theoretical and experimental studies have shown that the electronic properties of groups attached to the vinyl positions significantly alter the activation barrier of the reaction. acs.orgnih.gov
Electron-withdrawing groups: Strongly electron-withdrawing substituents attached to the double bond generally increase the activation barrier for cyclization. acs.orgnih.gov
Sigma (σ)-donating groups: Conversely, σ-donating groups tend to decrease the cyclization barrier, thereby accelerating the reaction. acs.orgresearchgate.net
Pi (π)-donating groups: The effect of π-conjugation, particularly from π-donating groups, has been found to be minimal on the reaction kinetics. acs.orgnih.gov
One study concluded that electron-withdrawing substituents lower the free activation energy by reducing the repulsion between the in-plane π-orbitals of the alkyne moieties. oup.com However, a more comprehensive ab initio study later contradicted this, finding that strongly electron-withdrawing groups increase the barrier. acs.orgnih.gov This latter finding suggests the transition state has "σ-aromatic" character. researchgate.net These electronic influences are critical in designing enediyne-based therapeutic agents that can be activated under specific physiological conditions. nih.gov
| Substituent Type | Effect on Cyclization Barrier | Impact on Reaction Rate |
| Strong Electron-Withdrawing | Increase acs.orgnih.gov | Decrease |
| Sigma (σ)-Donating | Decrease acs.orgnih.gov | Increase |
| Pi (π)-Donating/Conjugation | Little effect acs.orgnih.gov | Minimal Change |
The activation energy for the Bergman cyclization of the parent acyclic compound, (Z)-3-hexene-1,5-diyne, is relatively high, requiring temperatures around 200°C for the reaction to proceed. organic-chemistry.orgwikipedia.org The reaction is endothermic, with a calculated enthalpy of reaction of approximately +4.9 to +5.8 kcal/mol. acs.org The computed activation barrier for this parent system is around 25.0 to 34.3 kcal/mol. acs.orgnih.gov
Several factors can modulate this activation barrier. The primary factor is the distance between the two reacting acetylenic carbons (the C1-C6 distance). A "critical distance" of approximately 3.2–3.3 Å has been proposed, below which cyclization is thought to occur spontaneously at ambient temperatures. nih.govnih.gov However, the critical distance alone is not sufficient to predict the reaction rate; strain energy and other geometric factors also play a crucial role. organic-chemistry.orgnih.gov An alternative model based on the bending of interior angles at the proximal alkyne carbons has also been proposed, suggesting that greater distortion towards the geometry of the sp2-hybridized carbons in the product leads to a lower activation barrier. rsc.org The transition state for the cyclization is product-like, meaning its geometry closely resembles that of the p-benzyne diradical. rsc.orgresearchgate.net
The energetic profile of the reaction shows the enediyne reactant proceeding through a high-energy transition state to form the p-benzyne diradical intermediate, which resides in a potential energy well. researchgate.net This diradical can then react with a hydrogen donor to form the final aromatic product or undergo a retro-Bergman cyclization to revert to the starting material. nih.gov
| System | Activation Energy (kcal/mol) | Enthalpy of Reaction (kcal/mol) | Key Finding |
| (Z)-3-hexene-1,5-diyne | ~25.0 - 34.3 acs.orgnih.gov | +4.9 to +5.8 acs.org | High thermal barrier for the parent acyclic system. |
| Hepta-1,6-diyne cation | - | -1.9 acs.org | Ionic nature and larger ring size can lead to an exothermic cyclization. |
| Octa-1,7-diyne dication | - | -21.9 (triplet pathway) nih.gov | Triplet pathway is significantly exothermic due to aromaticity in the product. |
Incorporating the enediyne moiety into a macrocyclic structure is a key strategy for lowering the activation barrier of the Bergman cyclization. organic-chemistry.org This is evident in natural enediyne antibiotics, which contain a 10-membered ring that constrains the enediyne into a conformation favorable for cyclization. wikipedia.org This conformational pre-organization brings the reactive alkyne termini into close proximity, reducing the entropic penalty of the cyclization step. uni-kiel.deresearchgate.net
The primary effects of the macrocyclic conformation are:
Distance Reduction: The macrocycle forces the C1 and C6 carbons closer, often within the "critical distance" required for spontaneous or near-spontaneous cyclization. organic-chemistry.orgnih.gov For example, incorporating the enediyne into a 10-membered ring can lower the reaction temperature from over 200°C to 37°C. wikipedia.org
Strain Release: The reaction can be driven by the release of ring strain. If the ground state of the macrocyclic enediyne is highly strained and the transition state is less so, the activation energy will be significantly lowered. organic-chemistry.orgnih.gov This factor is particularly important in fused ring systems. nih.gov
The conformation of the linear precursor is crucial for successful macrocyclization. uni-kiel.de The ability of the molecule to pre-organize its reactive ends into a ring-like conformation is essential for an efficient reaction. uni-kiel.deresearchgate.net In partially fused macrocyclic molecules, a rigid backbone can still allow for flexible structural dynamics that facilitate the necessary conformational changes for cyclization. beilstein-journals.org
The Hopf cyclization is another important cycloaromatization reaction, involving the 6π-electrocyclization of a cis-hexa-1,3-diene-5-yne to form an aromatic ring. rsc.orgnih.gov The reaction proceeds through a highly strained cyclohexa-1,2,4-triene intermediate, which then undergoes two consecutive hydrogen shifts to yield the final aromatic product. nih.govescholarship.org Unlike the Bergman cyclization, which forms a diradical, the Hopf cyclization is a pericyclic reaction. acs.org Typically, the thermal reaction requires high temperatures (often above 200°C) due to a significant activation barrier, with the first 1,2-hydrogen shift being the rate-determining step. rsc.orgnih.gov
Recent studies have demonstrated that the high activation barrier of the Hopf cyclization can be dramatically lowered by conducting the reaction on a metal surface, specifically Au(111). nih.govacs.org For model enediyne systems, the reaction barrier was found to be nearly halved on the gold surface compared to the gas phase. acs.orgresearchgate.net
Density functional theory (DFT) calculations and scanning tunneling microscopy (STM) have revealed that this acceleration is due to the active participation of a gold adatom (a gold atom on the surface) in the reaction mechanism. acs.orgd-nb.inforesearchgate.net The mechanism involves the gold atom in all steps of the transformation, including the initial 6π-electrocyclization and the subsequent hydrogen shifts. nih.govacs.org This catalytic involvement of the metal atom provides an alternative, lower-energy reaction pathway. acs.org This discovery has significant implications for the synthesis of novel graphene nanoribbons and other complex aromatic structures, as it allows for cyclization cascades to occur at much lower temperatures (e.g., 130°C) than required for the uncatalyzed thermal reaction. nih.govescholarship.orgacs.org
Hopf Cyclization Mechanisms
Cycloaddition Reactions
The acetylenic units of 3-hexene-1,5-diyne can participate in transition metal-catalyzed [2+2+2] cycloadditions. This powerful reaction allows for the construction of six-membered rings by combining the two alkyne moieties of the enediyne with a third unsaturated component. For example, rhodium-catalyzed [2+2+2] cycloadditions have been utilized to synthesize triptycene scaffolds, which can be further elaborated into complex polycyclic aromatic hydrocarbons. nih.gov This strategy demonstrates the utility of the enediyne framework in building complex, three-dimensional molecular architectures. nih.gov
The conjugated diene system within this compound can undergo [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com In this context, the enediyne acts as the 4π-electron component (the diene). The reaction partner, or dienophile, can be an alkene or an alkyne, which provides the 2π-electrons. sigmaaldrich.commasterorganicchemistry.com
When an alkyne is used as the dienophile, the initial product is a cyclohexadiene derivative. youtube.com The reaction involves the formation of two new carbon-carbon sigma bonds and a new pi bond, resulting in a six-membered ring. masterorganicchemistry.com For the Diels-Alder reaction to occur efficiently, the diene portion of the this compound must be able to adopt an s-cis conformation. masterorganicchemistry.com The reactivity can be enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comyoutube.com
When this compound or its derivatives are unsymmetrically substituted, the [4+2] cycloaddition reaction can lead to different constitutional isomers. The preference for the formation of one isomer over another is known as regioselectivity. masterorganicchemistry.com
The regiochemical outcome of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com A general principle is to consider the diene as the nucleophile and the dienophile as the electrophile. masterorganicchemistry.com The reaction typically proceeds in a way that aligns the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com
Electron-donating groups (EDGs) on the diene increase its nucleophilicity and influence the orientation of the cycloaddition.
Electron-withdrawing groups (EWGs) on the dienophile increase its electrophilicity and direct the approach of the diene. youtube.com
By analyzing the resonance structures of the substituted reactants, one can predict the partial positive and negative charges on the reacting carbons and thus forecast the major regioisomeric product. masterorganicchemistry.com
Rearrangement Reactions
In addition to cycloaromatization and cycloaddition, this compound and related structures can undergo rearrangement reactions. Pericyclic reactions, such as the Cope rearrangement, are plausible pathways for certain derivatives. The Cope rearrangement is a illinois.eduillinois.edu-sigmatropic rearrangement of a 1,5-diene. rsc.org While the parent this compound is not a 1,5-diene, appropriately substituted derivatives or its transformation products could potentially undergo such rearrangements. For example, the isomerization of 3,3-dimethylhexa-1,5-diene serves as a classic example of a reversible Cope rearrangement, where a six-membered ring transition state is involved. rsc.org Such rearrangements can lead to new isomeric structures and add another layer to the complex reactivity profile of molecules derived from the this compound core.
Table of Chemical Compounds
Transition Metal-Mediated Chemical Transformations
Transition metals play a crucial role in mediating the transformations of unsaturated molecules like this compound. The compound can either react with a metal complex through insertion reactions or act as a ligand itself, exhibiting unique reactivity within the coordination sphere of a metal cluster.
Insertion Reactions into Metal-Heteroatom Bonds
Migratory insertion is a fundamental step in many organometallic catalytic cycles. escholarship.org While insertions into metal-carbon and metal-hydrogen bonds are common, the insertion of unsaturated molecules like alkenes and alkynes into metal-heteroatom (e.g., M-O, M-N) bonds is a less common but important transformation. escholarship.org For a molecule like this compound, its alkyne or alkene moieties could potentially insert into a metal-heteroatom bond. This process typically requires an open coordination site on the metal for the unsaturated group to bind prior to the concerted insertion step. escholarship.org Such reactions are key steps in catalytic processes like alkene amination and alkoxylation. The mechanism involves the coordination of the π-system to the metal center, followed by the intramolecular migration of the heteroatom-containing ligand to one of the unsaturated carbon atoms. escholarship.org
Ligand Reactivity within Organometallic Clusters
When this compound or related diyne molecules act as ligands in organometallic clusters, they can exhibit remarkable reactivity. Studies involving triruthenium carbonyl clusters have shown that diynes are more reactive than monoalkynes and lead to a richer derivative chemistry. unioviedo.es
In one example, the reaction of a triruthenium cluster with hexa-2,4-diyne initially forms an ynenyl intermediate. This coordinated ynenyl ligand is itself reactive and can couple with another molecule of hexa-2,4-diyne. This subsequent reaction results in the formation of a novel, complex diynedienyl ligand, demonstrating a cluster-mediated combination of multiple substrate molecules. unioviedo.esunioviedo.es The metal cluster not only acts as a template but also facilitates C-C bond formation by holding the reactive fragments in close proximity and enabling reaction pathways with low activation energies. unioviedo.es This reactivity highlights the ability of organometallic clusters to mediate the construction of complex carbon-rich hydrocarbyl ligands from simple diyne precursors. unioviedo.es
Quantum Chemical Calculations for Structural and Energetic Analysis
Quantum chemical calculations have been instrumental in elucidating the fundamental characteristics of this compound. These methods provide a detailed picture of the molecule's geometry and the energy landscape of its reactions.
Ab Initio Methods for Equilibrium Geometries and Energies
High-level ab initio calculations, such as the Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] and Brueckner Doubles with perturbative Triples [BD(T)], have been employed to determine the precise equilibrium geometry and energetics of cis-3-hexene-1,5-diyne.
A combination of Fourier transform microwave spectroscopy and CCSD(T)/cc-pVTZ calculations has accurately determined the gas-phase structure of cis-3-hexene-1,5-diyne. researchgate.netacs.org These studies confirm that the molecule possesses C2v symmetry, with the alkyne units slightly deviating from linearity. researchgate.netacs.org Notably, these alkyne groups distort away from each other, which is opposite to the distortion required for the Bergman cyclization to occur. researchgate.net This intrinsic structural preference highlights the role of macrocyclic strain in enediyne antibiotics, which helps to overcome this distortion and facilitate the cyclization reaction. researchgate.net
The critical distance between the two terminal acetylenic carbons (C1 and C6), a key parameter for predicting reactivity in the Bergman cyclization, was determined to be 4.32 Å. researchgate.net This value is significantly longer than an earlier, widely cited value of 4.12 Å. researchgate.net The BD(T) method has also been utilized in enediyne studies, particularly for its stability in describing low-symmetry biradicals, providing data that closely matches experimental findings. researchgate.net
| Method | Basis Set | Key Finding |
| CCSD(T) | cc-pVTZ | Confirmed C2v symmetry and a C1-C6 distance of 4.32 Å for cis-3-hexene-1,5-diyne. researchgate.netacs.org |
| BD(T) | cc-pVDZ | Noted for its stability in calculations of low-symmetry biradicals, providing accurate energetic and geometric data. researchgate.net |
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and predicting the reactivity of this compound and its derivatives. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying complex reaction mechanisms.
DFT calculations have been used to model the electronic structures of these compounds, predicting their reactivity and orbital interactions. The extensive conjugation in derivatives like 3,4-diethynyl-3-hexene-1,5-diyne facilitates electron delocalization across the molecule, which significantly influences its reactivity, particularly its tendency to undergo cyclization reactions at lower temperatures compared to non-conjugated systems.
Studies on the Bergman cyclization of (Z)-3-hexene-1,5-diyne using various DFT functionals (BP86, BLYP, BPW91, and B3LYP) have been conducted. acs.org The BPW91/6-311G** level of theory yielded results that compared well with high-level ab initio computations, with a calculated zero-point energy-corrected reaction barrier of 25.16 kcal/mol. acs.org DFT calculations have also been instrumental in predicting the reaction mechanisms for the formation of graphene nanoribbons from tetraphenyl-3-hexene-1,5-diyne precursors on gold surfaces. escholarship.org
Electronic Structure and Reactivity Modeling
Modeling the electronic structure and reactivity provides a deeper understanding of the chemical behavior of this compound, from its ground-state properties to its behavior in complex chemical transformations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding a molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and charge-transfer potential.
For substituted enediynes, the HOMO-LUMO gap is influenced by the level of conjugation. researchgate.net For instance, increasing the conjugation by converting triple bonds to double bonds can lead to a smaller HOMO-LUMO gap. researchgate.net In the context of materials science, DFT calculations have predicted that the HOMO-LUMO gap of graphene nanoribbons can be engineered by incorporating rings of different sizes, which introduces localized electronic states. escholarship.org
Calculation of Electronic Transition Energies
The calculation of electronic transition energies is vital for interpreting experimental spectra and understanding the photochemistry of this compound and its isomers. High-level theoretical methods are often required to accurately predict these transitions.
For the cation of this compound and its isomers, theoretical vertical excitation energies have been calculated using the Complete Active Space Second-order Perturbation Theory (CASPT2) and the Equation-of-Motion Coupled-Cluster with Singles, Doubles, and Triples for electron attachment (EOMEE-CCSDT) methods. researchgate.netacs.orgnih.gov These calculations were essential for assigning the observed absorption bands in the electronic spectra of these species trapped in neon matrices. researchgate.netacs.orgnih.gov For instance, the trans-3-hexene-1,5-diyne cation exhibits two absorption systems starting at 585 and 373 nm. acs.orgnih.gov
| Method | Application |
| CASPT2 | Calculation of theoretical vertical excitation energies for isomers of the C6H4+ cation. researchgate.netacs.orgnih.gov |
| EOMEE-CCSDT | Used alongside CASPT2 for the assignment of electronic transitions of C6H4+ isomers. researchgate.netacs.orgnih.gov |
Reaction Pathway Characterization and Transition State Identification
A primary focus of theoretical studies on this compound has been the characterization of the Bergman cyclization reaction pathway and the identification of its transition state. This reaction involves the formation of a highly reactive p-benzyne diradical. rsc.org
DFT calculations have been employed to map the potential energy surface of the Bergman cyclization. acs.org These studies have shown that the critical distance between the two reacting carbon atoms in the transition state is approximately 2.0 Å. acs.org Intrinsic Reaction Coordinate (IRC) calculations have been used to confirm the connection between the transition state and the reactant and product, establishing the reaction path. acs.org
For the parent (Z)-3-hexene-1,5-diyne, the Bergman cyclization is endothermic. rsc.org Theoretical investigations have also explored variations of this reaction, such as the Hopf cyclization of substituted 3-hexene-1,5-diynes on gold surfaces, where DFT calculations revealed that the involvement of a gold atom significantly lowers the reaction barrier. acs.org The geometry of the singlet transition state for the Bergman cyclization is found to be product-like. researchgate.net
Advanced Applications in Chemical Synthesis and Materials Science Research
Precursors for Carbon-Based Nanostructures and Polymers
The rigid and highly conjugated framework of 3-hexene-1,5-diyne makes it an ideal starting point for the bottom-up synthesis of precisely structured carbon-based nanomaterials and polymers. Its reactivity, particularly through cyclization reactions, allows for the formation of extended graphitic systems.
Fabrication of Graphene Nanoribbons
A significant application of this compound derivatives is in the on-surface synthesis of graphene nanoribbons (GNRs), which are quasi-one-dimensional strips of graphene with promising electronic properties. nih.govescholarship.org Research has demonstrated that specifically designed precursors, such as (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne and its diiodo-substituted analogues, can be used to fabricate defect-free GNRs on metallic surfaces like gold (Au(111)). nih.govescholarship.orgacs.orgillinois.edu
The process typically involves the following steps:
Deposition: The molecular precursor is sublimated under ultra-high vacuum (UHV) conditions and deposited onto a pristine Au(111) surface. acs.orgamericanchemicalsuppliers.comacs.org
Polymerization: For halogenated precursors like (E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyne, initial heating leads to dehalogenative coupling (an Ullmann-like reaction) where the gold surface acts as a catalyst. acs.orgamericanchemicalsuppliers.com This step forms long polymer chains composed of the hexenediyne units.
Cyclization and Planarization: Upon further heating, the enediyne units within the polymer undergo a cascade of thermally induced cyclization reactions. americanchemicalsuppliers.com A key mechanism is the Hopf cyclization, a 6π-electrocyclization that forms new aromatic rings. acs.orgacs.org For tetraphenyl-substituted precursors, two sequential Hopf cyclizations can occur, first yielding a naphthalene (B1677914) derivative and then a chrysene (B1668918) core. acs.orgacs.org The Au(111) surface dramatically accelerates this process, lowering the reaction barrier by nearly half compared to the gas-phase reaction. escholarship.orgacs.orgacs.orguni-halle.de
Graphitization: At higher temperatures, further cyclodehydrogenation reactions fuse the polycyclic aromatic units, resulting in the final, planar graphene nanoribbon structure. americanchemicalsuppliers.com
The entire process can be monitored with atomic precision using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM), allowing for in-situ visualization of the transformation from individual molecules to polymer chains and finally to GNRs. acs.orgamericanchemicalsuppliers.comacs.org
| Precursor Molecule | Surface | Key Reactions | Resulting Structure | Ref. |
| (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne | Au(111) | Sequential Hopf Cyclization | Chrysene Derivatives | acs.orgacs.org |
| (E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyne | Au(111) | Ullmann-like Coupling, Hopf Cyclization, Aromatization | Graphene Nanoribbons | acs.orgamericanchemicalsuppliers.com |
Synthesis of Conjugated Polymers and Advanced Nanomaterials
Beyond GNRs, this compound serves as a fundamental unit for creating a variety of conjugated polymers and advanced nanomaterials. Current time information in Bangalore, IN. The ability to form covalent bonds through polymerization and cyclization is key to its utility. orgsyn.org The on-surface synthesis method that produces GNRs is itself a prime example of creating a highly ordered, conjugated polymer as an intermediate. illinois.eduorgsyn.org
In other research, the silylation of tetrachlorocyclopropene (B25203) has been shown to produce conjugated polymers that contain both silylcyclopropene and silylallene moieties, demonstrating the versatility of related synthetic pathways in generating novel polymeric materials. researchgate.net The extensive π-conjugation in these polymers, facilitated by the alternating single, double, and triple bonds of the hexenediyne core, is crucial for their unique electronic and mechanical properties. Current time information in Bangalore, IN. These materials are viewed as next-generation components for advanced nanoelectronics due to their low current requirements and the potential for design-based optimization. nih.govescholarship.orgillinois.edu
Building Blocks for Complex Organic Architectures
The inherent reactivity of the enediyne core, particularly its propensity for cycloaromatization reactions, makes this compound a powerful tool for constructing complex cyclic and polycyclic organic molecules.
Design of Cyclic and Polycyclic Compounds
Two primary cyclization pathways dominate the chemistry of 3-hexene-1,5-diynes: the Bergman cyclization and the Hopf cyclization.
Bergman Cyclization: This reaction involves the thermal cyclization of a (Z)-3-hexene-1,5-diyne to form a highly reactive 1,4-didehydrobenzene diradical (a p-benzyne). ru.nlshsbnu.net This intermediate can then abstract hydrogen atoms from a donor source to yield an aromatic ring. ru.nl This process is a foundational strategy for creating benzene (B151609) derivatives and has been explored for synthesizing complex molecules, including amino acid-derived enediynes that cyclize to form benzo[f]isoindole structures. iucr.org
Hopf Cyclization: As discussed previously, this pericyclic reaction transforms a hexa-1,3-dien-5-yne into a benzene ring via a cyclohexa-1,2,4-triene intermediate. ru.nl On a Au(111) surface, derivatives of this compound undergo this reaction at significantly reduced temperatures to form polycyclic aromatic hydrocarbons (PAHs) like naphthalene and chrysene. acs.orgacs.org
A notable example of its use in macrocycle synthesis is the preparation of researchgate.netannulene, a theoretically important aromatic compound. The synthesis involves a sequence starting from propargyl alcohol that generates cis-3-hexene-1,5-diyne as a key intermediate, which is then used to construct the larger 18-membered ring system. orgsyn.orgorgsyn.org
| Cyclization Reaction | Reactant Moiety | Key Intermediate | Product Type | Ref. |
| Bergman Cyclization | (Z)-3-Hexene-1,5-diyne | 1,4-Didehydrobenzene Diradical | Aromatic Rings | ru.nlshsbnu.net |
| Hopf Cyclization | Hexa-1,3-dien-5-yne | Cyclohexa-1,2,4-triene | Aromatic Rings, PAHs | acs.orgru.nl |
Development of Materials for Nonlinear Optics and Optoelectronic Devices
The synthesis of complex cyclic and polycyclic structures from acetylenic systems like this compound has important applications in the design of materials with specific electronic and photonic properties. researchgate.netresearchgate.netacs.orgsciforum.net The highly conjugated π-systems present in these molecules are responsible for their interesting photophysical behaviors, including efficient light absorption and emission, which are prerequisites for use in optoelectronics and nonlinear optics. researchgate.net
The GNRs produced from this compound precursors are particularly promising. Their electronic properties, such as the bandgap, can be precisely controlled through their width and edge structure, making them potential candidates for room-temperature electronic and optoelectronic switching devices. illinois.eduresearchgate.net Furthermore, research into bis-enediynes has shown that their fluorescence emission can be tuned across the visible spectrum (from indigo (B80030) blue to reddish-orange) by chemically modifying the core aryl group or the peripheral substituents. nih.gov This tunability is a critical feature for the development of advanced optoelectronic components.
Engineering of Soft Materials with Tunable Properties
While renowned for creating rigid nanostructures, the enediyne moiety is also being explored in the engineering of soft materials with responsive and tunable properties. The Bergman cyclization can be employed as a trigger to alter material characteristics.
Research has shown that enediyne units can be incorporated directly into the main chain of polymers, such as polyurethanes. uni-halle.de In these systems, the enediyne acts as a mechanophore—a molecular unit that responds to mechanical force. acs.orgresearchgate.net Applying a stimulus like heat or mechanical stress (e.g., compression) can trigger the Bergman cyclization of the enediyne units. uni-halle.de The resulting diradicals then form new crosslinks within the polymer network, leading to reinforcement and a change in the material's mechanical properties. This strategy offers a pathway to self-strengthening materials where damage or stress induces a chemical reaction that enhances material integrity. uni-halle.de
The tunability of enediyne-based materials also extends to their photophysical properties in a soft matter context. By synthesizing families of bis-enediynes with different core and peripheral aromatic groups, researchers have created fluorophores whose emission color can be precisely controlled. nih.gov This demonstrates the potential for creating tunable fluorescent soft materials, such as sensors or imaging agents, based on the this compound scaffold. The development of peptide-based hydrogels with tunable mechanical properties through light-triggered thiol-ene reactions highlights a related strategy for creating responsive soft materials, an area where the reactivity of the alkene and alkyne groups in this compound could be similarly exploited. sciforum.net
Design Principles for Aggregation-Induced Emission (AIE) Fluorophores
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This behavior is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. The this compound scaffold is an excellent candidate for constructing AIE-active molecules, known as AIEgens.
The design of AIEgens based on this scaffold hinges on a key principle: attaching large, bulky peripheral groups to the rigid, conjugated core. This is exemplified in the design of a polycatenar molecule, CA9 , which features a central this compound-derived unit. researchgate.netresearchgate.net The core provides the fundamental luminophoric properties, while the attached dendritic benzoate (B1203000) units, bearing multiple long alkoxy chains, serve several crucial functions.
Firstly, these bulky side groups ensure that the molecules remain well-separated in dilute solutions, allowing for dynamic intramolecular motions (such as rotations and vibrations) that lead to the quenching of fluorescence. Secondly, these peripheral chains promote self-assembly through van der Waals interactions and micro-segregation effects when the solvent quality is reduced or in the solid state. researchgate.net As the molecules aggregate, the steric hindrance imposed by the bulky side groups locks the π-conjugated cores in place, restricting the intramolecular motions that would otherwise lead to non-radiative decay. This restriction effectively "switches on" the fluorescence, leading to a significant enhancement in emission intensity. researchgate.netacs.org
In the case of compound CA9 , this aggregation results in a remarkable 3-fold increase in fluorescence intensity when it transitions from a solution to a gel state. researchgate.netacs.org This demonstrates the successful application of the design principle: coupling a rigid luminogenic core with aggregation-inducing peripheral substituents.
Table 1: Photophysical Properties of a this compound Based AIEgen (Compound CA9)
| Property | State | Value | Reference |
| Absorption Maximum (λabs) | THF Solution | ~350 nm | researchgate.net |
| Emission Maximum (λem) | THF Solution | ~450 nm | researchgate.net |
| Fluorescence Intensity | Solution vs. Gel State | ~3-fold increase in gel | researchgate.netacs.org |
Formation and Characterization of Liquid-Crystalline Phases and Organogels
The same molecular design principles that give rise to AIE are also instrumental in guiding the self-assembly of this compound derivatives into ordered soft materials such as liquid crystals and organogels. The formation of these phases is dictated by a delicate balance of intermolecular forces, including π-π stacking of the conjugated cores and van der Waals interactions of the peripheral alkyl chains. researchgate.netrsc.org
The polycatenar nature of molecules like CA9 , with its rigid core and flexible tails, is crucial for this process. Depending on the environmental conditions, the self-assembly of CA9 can be directed to form distinct supramolecular architectures. researchgate.netacs.org
Liquid-Crystalline Phases: In the bulk state, upon heating, compound CA9 exhibits thermotropic liquid-crystalline behavior. It organizes into a hexagonal columnar mesophase (Colh). researchgate.netacs.org In this arrangement, the flat, π-conjugated cores stack on top of one another to form the columns, while the molten-like alkoxy chains fill the space between the columns, providing fluidity to the phase. The formation of such a columnar phase is a direct consequence of the molecular shape and the micro-segregation between the aromatic cores and the aliphatic peripheries. The transition from a crystalline solid to this liquid-crystalline phase occurs at a specific temperature, as detailed in the table below.
Organogels: In the presence of apolar organic solvents, the same compound CA9 can act as a low-molecular-weight organogelator. When a hot, clear solution of CA9 in a solvent like cyclohexane (B81311) or dodecane (B42187) is cooled, the molecules self-assemble into an intricate three-dimensional network of nanoscale fibers. researchgate.netresearchgate.net These fibers immobilize the solvent molecules, leading to the formation of a stable gel. The gelation is typically tested at a concentration of around 3 wt%. researchgate.net The underlying structure of these fibers consists of a rectangular columnar (Colr) arrangement of the molecules, a different packing motif compared to the bulk liquid-crystalline phase. researchgate.netacs.org This ability to form different ordered structures depending on the conditions highlights the versatility of the molecular design.
Table 2: Self-Assembly Properties of a this compound Derivative (Compound CA9)
| Property | Condition/Solvent | Observed Phase/Behavior | Transition/Concentration | Reference |
| Liquid Crystal Phase | Bulk (on heating) | Crystalline to Hexagonal Columnar (Colh) | 232.1 °C | researchgate.net |
| Organogel Formation | Cyclohexane | Gelation on cooling to 0 °C | ~3 wt% | researchgate.net |
| Organogel Formation | Dodecane | Gelation at room temperature | ~3 wt% | researchgate.net |
Future Research Directions and Unresolved Challenges
Optimization of Synthetic Methodologies for Efficiency and Scalability
While several methods exist for synthesizing the 3-Hexene-1,5-diyne core, significant challenges remain in achieving high efficiency and scalability suitable for industrial applications. Current laboratory-scale syntheses, such as Ullman coupling and Hopf cyclization, often face limitations that hinder their broader use. Future research will likely focus on developing more robust and cost-effective synthetic strategies.
A promising avenue is the refinement of on-surface synthesis techniques, where molecular precursors are deposited onto a catalytic metal surface, typically gold (Au(111)), under ultra-high vacuum conditions. escholarship.orgescholarship.org This method allows for the fabrication of precise, defect-free structures like graphene nanoribbons from precursors such as tetraphenyl-hex-3-en-1,5-diyne. escholarship.orgescholarship.org Optimization of precursor design and deposition conditions is crucial for transitioning this high-precision technique to a scalable manufacturing process for next-generation nanoelectronics. escholarship.org
Table 1: Comparison of Synthetic Approaches for this compound Derivatives
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Ullman Coupling | High regioselectivity. | Requires stoichiometric copper iodide (CuI). | Laboratory-scale. |
| Hopf Cyclization | Low-temperature compatibility in some systems. | Can have competing side reactions. | Limited to small batches. |
| On-Surface Synthesis | Atomic precision and defect-free structures. escholarship.org | Requires ultra-high vacuum (UHV) and specialized equipment. | Potentially scalable for nano-materials. |
Strategies for Mitigating Side Reactions and Enhancing Reaction Yields
A primary challenge in the synthesis of this compound derivatives is the prevalence of side reactions, which can significantly lower the yield and complicate purification. The terminal alkyne groups are particularly susceptible to undesirable Glaser coupling, leading to dimerization. escholarship.org
Future strategies to overcome these issues include:
Steric Hindrance : The introduction of bulky ligands, such as triphenylphosphine (B44618) (PPh₃), can sterically hinder unwanted couplings and improve selectivity. Similarly, designing precursors with non-terminal alkynes, for instance by capping them with phenyl groups, has been shown to prevent side reactions on gold surfaces. escholarship.org
Catalyst Development : Research into novel catalytic systems is critical. The use of palladium nanoparticles has been shown to improve turnover frequencies by as much as 40% compared to homogeneous catalysts, thereby enhancing reaction yields. Further exploration of metal-catalyzed cycloaromatization, using complexes of gold or other transition metals, could enable reactions under milder conditions, reducing thermal decomposition and side products. rsc.org
Reaction Condition Optimization : The high temperatures often required for thermal cycloaromatizations are a major drawback. rsc.org Developing methods that proceed at or near ambient temperature, for example through photochemical activation or by using highly strained cyclic analogues, will be a key area of investigation. rsc.org
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
Beyond the well-established Bergman and Hopf cyclizations, the this compound scaffold holds potential for a variety of undiscovered chemical transformations. The unique electronic structure and geometric constraints of this enediyne system make it a fertile ground for exploring novel reactivity.
Recent studies have demonstrated that the reactivity of these compounds can be dramatically altered by their environment and structure:
On-Surface Catalysis : The reaction barrier for the Hopf cyclization of (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne is reduced by nearly half when performed on a Au(111) surface. acs.orgresearchgate.netsemanticscholar.org This surface-catalyzed pathway proceeds through two sequential cyclizations at temperatures far lower than those required in the gas phase, opening a new route to complex polycyclic aromatic compounds and graphene nanoribbons. escholarship.orgacs.org
Structurally-Induced Reactivity : Incorporating the hexenediyne unit into a strained molecular framework, such as a [2.2]paracyclophane, can inhibit classical Bergman cyclization. Under thermal conditions, these systems have been observed to yield fulvenes instead, demonstrating a completely different reaction pathway dictated by molecular strain. researchgate.net
Alternative Activation Methods : Research is expanding into cycloaromatization reactions promoted by species other than heat, including organometallic complexes, radicals, electrophiles, and nucleophiles. researchgate.net Gold-catalyzed processes, for instance, have been used to transform dienyne carboxylic acids into phenols. rsc.org Further investigation into these alternative activation methods could unlock a wide range of new synthetic possibilities.
Advancements in Predictive Computational Chemistry for Rational Design
Computational chemistry is an increasingly indispensable tool for understanding and predicting the behavior of this compound systems. High-level ab initio and density functional theory (DFT) calculations provide deep insights into reaction mechanisms, transition states, and the influence of structural modifications on reactivity. acs.orgresearchgate.netacs.org
Key areas for future computational work include:
Accurate Structural and Energetic Predictions : Computational methods like CCSD(T) and DFT have been used to determine the precise equilibrium structure of cis-hex-3-ene-1,5-diyne, correcting previously held assumptions about critical geometric parameters that govern reactivity in the Bergman cyclization. acs.orgresearchgate.net Continued development of these methods will enhance their predictive power for designing molecules with tailored cyclization barriers.
Modeling Reaction Pathways : DFT calculations have been instrumental in elucidating the mechanism of the surface-catalyzed Hopf cyclization, revealing that a gold atom from the substrate is directly involved in lowering the reaction barrier. acs.orgsemanticscholar.org Such models are crucial for designing the next generation of precursors for on-surface synthesis.
Systematic Substituent Analysis : Computational studies have systematically mapped how electron-withdrawing and electron-donating substituents at various positions on the enediyne core influence the energetics of the Bergman cyclization. researchgate.net This knowledge allows for the rational design of enediynes that can be triggered to react under specific conditions.
Table 2: Calculated Reaction Barriers for Bergman Cyclization of Various Enediynes
| Compound | System | Zero-Point Energy Corrected Reaction Barrier (kcal/mol) |
|---|---|---|
| (Z)-3-hexene-1,5-diyne | Acyclic | 25.16 |
| (Z)-1-cyclononene-3,8-diyne | 9-membered ring | 12.09 |
| (Z)-1-cyclodecene-3,9-diyne | 10-membered ring | 20.87 |
| (Z)-1-cycloundecene-3,10-diyne | 11-membered ring | 26.42 |
Data sourced from Density Functional Study of Bergman Cyclization of Enediynes. acs.org
This table demonstrates how computational analysis can predict the influence of ring strain on reactivity, with the highly strained 9-membered ring exhibiting a significantly lower barrier to cyclization. acs.org
Integration of this compound Scaffolds in Multicomponent Systems and Hybrid Materials
The rigid and electronically conjugated nature of the this compound unit makes it an excellent building block for the construction of complex, functional materials. Future research will increasingly focus on integrating this scaffold into larger systems to create materials with novel optical, electronic, or biological properties.
Promising applications currently being explored include:
Graphene Nanoribbons : As previously mentioned, derivatives like tetraphenyl-hex-3-en-1,5-diyne are key precursors in the bottom-up synthesis of atomically precise graphene nanoribbons, which are considered next-generation components for advanced nanoelectronics. escholarship.org
Functional Soft Materials : The 1,6-diphenyl-3-hexen-1,5-diyne fluorophore has been incorporated into a polycatenar acid. acs.org The resulting molecule self-assembles into luminescent liquid-crystalline phases and organogels, demonstrating how the properties of the diyne core can be enhanced and transmitted to a supramolecular material. acs.orgresearchgate.net
Biologically Active Macrocycles : The enediyne structural motif has been embedded within 14-membered peptide macrocycles. researchgate.net These hybrid structures show potential as templates for developing new therapeutic agents, with some derivatives exhibiting moderate antiproliferative activity. researchgate.net
The continued exploration of these research avenues promises to unlock the full potential of this compound, paving the way for significant advancements in materials science, medicinal chemistry, and nanotechnology.
Q & A
Q. What are the key considerations for synthesizing 3-Hexene-1,5-diyne and its isomers?
- Methodological Answer : Synthesis of this compound requires controlled alkyne coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) can be adapted to link terminal alkynes while preserving stereochemistry. Special attention must be given to isolating cis- (CAS 16668-67-0) and trans- (CAS 16668-68-1) isomers, as their reactivity differs significantly. Techniques like low-temperature crystallization or chromatography (HPLC with chiral columns) are recommended for separation . Characterization via H NMR and C NMR is critical to confirm regioselectivity and isomer purity.
Q. How can researchers differentiate between cis- and trans- isomers of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- IR Spectroscopy : The C≡C stretching vibrations (~2100–2260 cm) and =C–H bending modes (~950–1000 cm) vary slightly between isomers due to conjugation effects .
- NMR : Coupling constants in H NMR (e.g., for allylic protons) differ due to spatial arrangements.
- Chromatography : Gas chromatography (GC) with polar stationary phases can resolve isomers based on retention times .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent polymerization or oxidation.
- Handling : Use explosion-proof fume hoods due to the compound’s high reactivity and potential exothermic decomposition.
- Waste Disposal : Follow institutional guidelines for alkyne waste, including neutralization with copper(I) salts to deactivate terminal alkynes .
Q. How can researchers efficiently locate thermodynamic data for this compound?
- Methodological Answer : Use authoritative databases like NIST Chemistry WebBook for enthalpy of formation () and vapor pressure data. For experimental measurements, employ microcalorimetry or combustion calorimetry, referencing protocols for analogous compounds (e.g., 3-hexyne) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound be resolved?
- Methodological Answer :
- Cross-Validation : Compare IR, NMR, and mass spectrometry data with computational models (e.g., DFT simulations of vibrational frequencies) .
- Reaction Context : Assess whether experimental conditions (e.g., solvent polarity, temperature) alter conjugation or isomer ratios. For example, acidic conditions may protonate alkynes, shifting IR peaks .
- Literature Benchmarking : Use SciFinder or Reaxys to verify spectral libraries and resolve discrepancies .
Q. What strategies optimize this compound’s stability in catalytic applications?
- Methodological Answer :
- Ligand Design : Bulky ligands (e.g., phosphines) stabilize metal catalysts (e.g., Pd, Cu) during alkyne coupling, reducing side reactions .
- Solvent Selection : Non-polar solvents (e.g., hexane) minimize unwanted interactions with the diyne’s π-system.
- Kinetic Control : Short reaction times and low temperatures prevent Bergman cyclization, a common degradation pathway for enediynes .
Q. How can this compound be functionalized for advanced materials (e.g., MOFs/COFs)?
- Methodological Answer :
- Post-Synthetic Modification : Introduce azide or carboxylate groups via click chemistry (e.g., Huisgen cycloaddition) to anchor the diyne into metal-organic frameworks (MOFs) .
- Cross-Linking : Utilize the diyne’s conjugated system to enhance conductivity in carbon-rich polymers. Monitor polymerization via Raman spectroscopy for sp/sp hybridation shifts .
Q. What methodologies validate the absence of this compound in reaction mixtures?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
